molecular formula C14H12N6O3 B2781796 2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 872594-55-3

2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No. B2781796
M. Wt: 312.289
InChI Key: MDOLLIFLUDQARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile, also known as DOTA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antioxidant Activity

2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile has been used as a key intermediate in the synthesis of a variety of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These compounds, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, have been evaluated for their antioxidant activities. Notably, some derivatives, specifically pyrazole and thiophene, demonstrated antioxidant efficacy nearly comparable to that of ascorbic acid, indicating their potential as antioxidant agents in pharmacological applications (El‐Mekabaty, 2015).

Antimicrobial and Antibacterial Activity

The research also extends to the synthesis of benzotriazole, cyclic amides, and pyrimidine derivatives containing 2,6-di-tert-butyl-phenol fragments. These compounds exhibit comparable redox properties to BHT (butylated hydroxytoluene) and have shown promising antibacterial activity. Specifically, a derivative demonstrated significant activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent for bacterial infections (Koshelev et al., 2020).

Anticancer and Anti-Inflammatory Potential

Further investigations into the scientific applications of 2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile derivatives have demonstrated their efficacy as anticancer and anti-inflammatory agents. Novel pyrazolopyrimidines derivatives have been synthesized, showing significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammatory processes. These findings suggest their potential utility in cancer and inflammation-related therapeutic strategies (Rahmouni et al., 2016).

Herbicidal and Fungicidal Activities

In the agricultural sector, derivatives of 2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile have been synthesized with a focus on developing novel compounds with herbicidal and fungicidal activities. Preliminary biological activity tests have identified compounds with significant herbicidal activities against various weeds and fungicidal activities against pathogens like Sphaerotheca fuliginea, offering a new avenue for the development of agricultural chemicals (Yuan-xian, 2013).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c1-22-10-4-3-9(7-11(10)23-2)20-13-12(17-18-20)14(21)19(6-5-15)8-16-13/h3-4,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOLLIFLUDQARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile

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